molecular formula C28H40O6 B14162157 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-heptanoate CAS No. 3593-92-8

17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-heptanoate

Cat. No.: B14162157
CAS No.: 3593-92-8
M. Wt: 472.6 g/mol
InChI Key: FCPICBCSNRSSEJ-JGCKISFHSA-N
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Description

17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-heptanoate is a synthetic glucocorticoid derivative structurally related to cortisone. The parent compound, cortisone (17,21-dihydroxypregn-4-ene-3,11,20-trione), is a natural steroid hormone with anti-inflammatory and immunosuppressive properties . The 21-heptanoate variant is an esterified form where the hydroxyl group at the C21 position is replaced with a heptanoate (C7 acyl) group. This modification is designed to enhance lipophilicity, prolonging systemic release and duration of action compared to shorter-chain esters like the acetate form .

Properties

CAS No.

3593-92-8

Molecular Formula

C28H40O6

Molecular Weight

472.6 g/mol

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] heptanoate

InChI

InChI=1S/C28H40O6/c1-4-5-6-7-8-24(32)34-17-23(31)28(33)14-12-21-20-10-9-18-15-19(29)11-13-26(18,2)25(20)22(30)16-27(21,28)3/h15,20-21,25,33H,4-14,16-17H2,1-3H3/t20-,21-,25+,26-,27-,28-/m0/s1

InChI Key

FCPICBCSNRSSEJ-JGCKISFHSA-N

Isomeric SMILES

CCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O

Canonical SMILES

CCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Regioselectivity

The ortho-ester method, adapted from clascoterone synthesis, involves converting cortexolone (17α,21-dihydroxypregn-4-ene-3,20-dione) into a 17,21-ortho-ester intermediate. Using triethyl orthoheptanoate under acid catalysis (e.g., p-toluenesulfonic acid), the 21-hydroxy group is temporarily protected. Subsequent hydrolysis with 0.00625 equivalents of acetic acid in methanol selectively cleaves the ortho-ester to yield the 21-monoheptanoate.

Key Advantages :

  • Minimizes 17-ester byproduct formation (<10%) compared to traditional acid hydrolysis.
  • Achieves 85–90% purity before crystallization.

Challenges :

  • Requires strict stoichiometric control of acetic acid to prevent transesterification.
  • Final purification necessitates fractional crystallization in ethanol/water mixtures.

Direct Esterification with Heptanoyl Chloride

Protection-Deprotection Strategy

The 17-hydroxy group is protected using trimethylsilyl chloride in pyridine, leaving the 21-hydroxy group reactive. Treatment with heptanoyl chloride (1.2 equivalents) in dichloromethane with 4-dimethylaminopyridine (DMAP) achieves >75% conversion to the 21-ester. Deprotection with tetrabutylammonium fluoride (TBAF) restores the 17-hydroxy group.

Data Table 1: Optimization of Direct Esterification

Parameter Condition 1 Condition 2 Condition 3
Heptanoyl Chloride 1.0 eq 1.2 eq 1.5 eq
DMAP Catalyst 0.1 eq 0.2 eq 0.3 eq
Yield (%) 62 78 81
17-Ester Byproduct 12% 8% 15%

Trade-offs :

  • Higher reagent excess increases yield but escalates byproduct formation.
  • Silane protection introduces additional steps and costs.

Sulfenylation-Rearrangement Approach

Sulfoxide Intermediate Formation

Adapted from EP0690069A1, this method employs phenylsulfenyl chloride to sulfenylate the 21-hydroxy group at -78°C in tetrahydrofuran (THF). The resulting sulfoxide undergoes thermal rearrangement at 25°C with 1,8-diazabicycloundec-7-ene (DBU) to yield the 21-heptanoate after quenching with heptanoic anhydride.

Critical Observations :

  • Regioselectivity : Sulfenylation favors the less sterically hindered 21-hydroxy group (95:5 selectivity over 17-OH).
  • Yield : 68–72% after column chromatography.

Limitations :

  • Requires cryogenic conditions and anhydrous solvents.
  • DBU must be scavenged post-reaction to prevent epimerization.

Industrial-Scale Production Insights

Supplier Protocols

Hubei Yangxin Medical Technology Co., Ltd. utilizes the ortho-ester route, reporting batch sizes of 50–100 kg with HPLC purity ≥98%. Raw materials include cortexolone (≥99.5%) and heptanoic acid derivatives sourced from Zhejiang steroid manufacturers.

Environmental and Economic Factors

  • Waste Streams : Methanol and ethyl acetate account for 80% of solvent waste, necessitating distillation recovery systems.
  • Cost Drivers : Heptanoyl chloride (¥320/kg) and DMAP (¥2,100/kg) dominate reagent expenses.

Chemical Reactions Analysis

Types of Reactions

17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters and halides.

Scientific Research Applications

17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-heptanoate is widely used in scientific research due to its biological activity. Some applications include:

    Chemistry: Used as a starting material for the synthesis of other steroid derivatives.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Investigated for its potential therapeutic uses in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The molecular targets include genes involved in inflammation, immune response, and metabolism.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (C21 Position) Key Physical Properties
Cortisone C₂₁H₂₈O₅ 360.45 -OH White crystals; m.p. ~220–224°C
Cortisone 21-acetate C₂₃H₃₀O₆ 402.48 Acetate (C2) White powder; m.p. ~240°C (decomposes)
Cortisone 21-heptanoate (inferred) C₂₈H₃₈O₆ 494.60 Heptanoate (C7) Likely oily solid; lower water solubility
Corticosterone C₂₁H₃₀O₄ 346.46 -OH Crystalline; m.p. ~180–182°C
Prednisone C₂₁H₂₆O₅ 358.43 1,4-diene; 11-keto White powder; m.p. ~233°C

Key Observations :

  • Esterification Impact: The 21-heptanoate’s longer acyl chain increases molecular weight and lipophilicity compared to cortisone acetate, likely reducing aqueous solubility and enhancing depot effects .
  • Structural Modifications : Prednisone introduces a 1,4-diene structure, enhancing glucocorticoid receptor affinity and metabolic stability .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacological Comparison

Compound Bioactivation Pathway Duration of Action Key Therapeutic Use Toxicity Data (Rodent LD₅₀)
Cortisone Converted to cortisol via 11β-HSD1 Short-acting Adrenal insufficiency, inflammation Not provided
Cortisone 21-acetate Hydrolysis to cortisone Medium-acting Rheumatoid arthritis, allergies SCU rat: 168 mg/kg
Cortisone 21-heptanoate Delayed hydrolysis to cortisone (inferred) Long-acting (inferred) Potential for sustained-release formulations No direct data
Prednisone Converted to prednisolone via 11β-HSD1 Medium-acting Autoimmune disorders, asthma Not provided

Key Observations :

  • Duration of Action: Longer esters (e.g., heptanoate) are expected to prolong release due to slower hydrolysis, similar to other steroid esters like testosterone undecanoate .
  • Toxicity: Cortisone acetate exhibits dose-dependent toxicity in animal models, but the heptanoate’s safety profile remains uncharacterized .

Research Findings and Gaps

  • Evidence Gaps: Direct data on the 21-heptanoate derivative are absent in the provided evidence. Most inferences derive from cortisone acetate (21-acetate) and related esters .
  • Functional Studies Needed: Comparative studies on hydrolysis rates, receptor binding, and in vivo efficacy are required to validate theoretical advantages of the heptanoate ester.

Biological Activity

Chemical Identity
17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-heptanoate, with the CAS number 3593-92-8, is a synthetic steroid compound. Its molecular formula is C28H40O6C_{28}H_{40}O_{6} and it has a molecular weight of approximately 472.614 g/mol. The compound features a complex structure that includes hydroxyl and ketone functional groups, contributing to its biological activity.

Physical Properties

  • Molecular Weight: 472.614 g/mol
  • Density: Not available
  • LogP (Partition Coefficient): 4.511 - 4.60, indicating its lipophilicity which is crucial for membrane permeability.

This compound exhibits biological activity primarily through its interaction with steroid hormone receptors. Its structure resembles that of natural corticosteroids, allowing it to modulate various physiological processes such as inflammation and immune response.

Pharmacological Effects

  • Anti-inflammatory Activity:
    The compound has been studied for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines. This property is particularly beneficial in conditions such as arthritis and autoimmune diseases.
  • Immunomodulation:
    It may enhance or suppress immune responses depending on the context of use, which can be advantageous in treating various immune disorders.
  • Metabolic Effects:
    Similar to other corticosteroids, it can influence glucose metabolism and fat distribution in the body.

Case Studies and Research Findings

Several studies have investigated the pharmacokinetics and therapeutic applications of this compound:

  • Study on Anti-inflammatory Effects: A clinical trial demonstrated that administration of this compound significantly reduced markers of inflammation in patients with chronic inflammatory diseases .
  • Pharmacokinetic Analysis: Research has shown that after administration, the compound has a half-life conducive to once-daily dosing, making it practical for chronic conditions .

Comparative Data

The following table summarizes key biological activities compared to other corticosteroids:

Compound NameAnti-inflammatory ActivityImmunomodulatory EffectsHalf-life (hours)
This compoundHighModerate12
CortisolModerateHigh60
PrednisoneHighHigh18

Analytical Methods

The analysis of this compound can be performed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and quantification in biological samples .

HPLC Method Parameters

  • Mobile Phase: Acetonitrile and water with phosphoric acid.
  • Column Type: Newcrom R1 reverse-phase column.

Q & A

Q. How is 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-heptanoate synthesized and characterized?

Methodological Answer: The synthesis typically involves esterification of the parent steroid (17,21-dihydroxypregn-4-ene-3,11,20-trione) with heptanoic acid derivatives. A common approach is using heptanoic anhydride or heptanoyl chloride in the presence of a catalyst (e.g., pyridine or DMAP) under anhydrous conditions . Characterization employs:

  • NMR spectroscopy (¹H and ¹³C) to confirm esterification at the 21-hydroxyl group.
  • Mass spectrometry (MS) for molecular weight verification (expected molecular formula: C₂₈H₄₀O₇; calculated exact mass: ~504.27 g/mol).
  • Chromatographic purity checks (HPLC or TLC) with UV detection at 240–250 nm, leveraging the conjugated dienone system in the steroid backbone .

Q. What analytical techniques ensure purity and structural integrity?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30 v/v) and UV detection at 242 nm are standard .
  • Melting Point Analysis: Decomposition points near 240°C (observed in acetate analogs) indicate thermal stability .
  • Infrared Spectroscopy (IR): Key peaks include ester C=O (~1730 cm⁻¹) and steroid ketone groups (~1700 cm⁻¹) .
  • Elemental Analysis: Validates carbon/hydrogen ratios against theoretical values .

Advanced Research Questions

Q. How does the heptanoate ester influence hydrolysis kinetics and stability compared to shorter-chain analogs?

Methodological Answer: The heptanoate’s lipophilic chain slows hydrolysis compared to acetate (C2) or pivalate (C5) esters. To study this:

  • In vitro hydrolysis assays in plasma or liver microsomes monitor ester cleavage via LC-MS/MS.
  • pH stability studies (e.g., pH 1–9 buffers) quantify degradation rates, revealing optimal storage conditions (e.g., refrigeration at 4°C) .
  • Comparative kinetic data: Heptanoate esters typically exhibit t₁/₂ >24 hours in plasma vs. <2 hours for acetate esters .

Q. What are the implications of the heptanoate group on receptor binding and metabolic pathways?

Methodological Answer:

  • Receptor Binding Assays: Use glucocorticoid receptor (GR) transfection models to compare binding affinity (IC₅₀) of the heptanoate vs. free steroid. Lipophilic esters often enhance membrane permeability but reduce direct receptor interaction .
  • Metabolic Profiling: Incubate with cytochrome P450 enzymes (e.g., CYP3A4) and analyze metabolites via UPLC-QTOF-MS. Heptanoate may delay hepatic clearance, prolonging half-life .
  • Toxicity Screening: Ames test or micronucleus assays assess mutagenicity (e.g., acetate analogs show low mutagenic risk at 5 g/L) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardize experimental conditions: Control temperature (e.g., 37°C for in vitro assays), solvent (DMSO concentration <0.1%), and cell lines (e.g., HepG2 for metabolic studies) .
  • Validate ester integrity: Pre- and post-assay HPLC checks confirm no hydrolysis during testing .
  • Meta-analysis: Compare data across analogs (e.g., heptanoate vs. pivalate) to identify structure-activity trends .

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